molecular formula C15H21NO3 B2865103 2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide CAS No. 2210048-92-1

2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide

Cat. No.: B2865103
CAS No.: 2210048-92-1
M. Wt: 263.337
InChI Key: TXKPTSQJGLGZRR-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide (CAS 2210048-92-1) is a specialized organic compound featuring a unique spirocyclic structure and a furan carboxamide moiety, making it a candidate for research in medicinal chemistry and material science . This compound is of significant interest in immunology research, as it is investigated for its role as an inhibitor of Indoleamine-2,3-dioxygenase 1 (IDO1), a critical immunoregulatory enzyme target . Its distinct molecular architecture, incorporating a 7-oxaspiro[3.5]nonane core, offers potential advantages in synthetic applications . The rigid spirocyclic framework may contribute to improved stability and stereochemical control in reactions, while the furan ring and amide linkage provide sites for further functionalization, enhancing its utility as a building block or intermediate in the development of bioactive molecules or tailored polymers . The compound has a molecular formula of C15H21NO3 and a molecular weight of 263.33 g/mol . It is available for research purposes in various quantities from suppliers . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,5-dimethyl-N-(7-oxaspiro[3.5]nonan-3-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-10-9-12(11(2)19-10)14(17)16-13-3-4-15(13)5-7-18-8-6-15/h9,13H,3-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKPTSQJGLGZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Spirocyclic Nonane Ring: The spirocyclic nonane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a cyclohexane derivative. The reaction conditions may include the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a suitable furan precursor. This step may involve the use of a Lewis acid catalyst and an appropriate solvent to promote the reaction.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving a suitable amine and a carboxylic acid derivative. This step may require the use of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert specific functional groups to their reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield alcohols or amines. Substitution reactions may yield a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used as a catalyst or reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-{7-oxaspiro[3.5]nonan-1-yl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan-Carboxamide Derivatives with Alkyl/Aryl Linkers

describes analogs such as 2,5-dimethyl-N-(4-phenylbutyl)furan-3-carboxamide (1u) and 2,5-dimethyl-N-(4-phenylbutyl)furan-3-carboxamide (1v) , which lack the spirocyclic system. Key findings include:

  • Activity Differences : Compounds 1u and 1v showed reduced potency compared to the lead compound 1a , which features a sulfur-containing linker. This suggests that both the linker’s flexibility and electronic properties (e.g., sulfur’s polarizability) are critical for antiviral activity .

Cyclopropane-Containing Carboxamides

reports N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide, a cyclopropane-based analog. Key contrasts include:

  • Ring Strain vs. Rigidity: The cyclopropane ring introduces high ring strain, which may enhance reactivity or conformational locking.
  • Synthetic Complexity: The spirocyclic system likely requires more intricate synthetic steps compared to the cyclopropane derivative, which was synthesized via a straightforward procedure involving phenol derivatives and column chromatography .

Quinoline/Naphthyridine Carboxamides

discusses N3-aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamide derivatives (e.g., compound 67 ). Comparisons include:

  • Core Heterocycle Differences: The quinoline/naphthyridine cores provide planar aromatic systems for π-π stacking interactions, whereas the furan-spirocyclic hybrid in the target compound may engage targets through hydrogen bonding or steric complementarity.
  • Bioactivity Profiles: Quinoline carboxamides are associated with antimicrobial and anticancer activity, whereas furan-carboxamides in target viral proteins. The spirocyclic furan-carboxamide’s biological niche remains speculative but could align with antiviral applications .

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